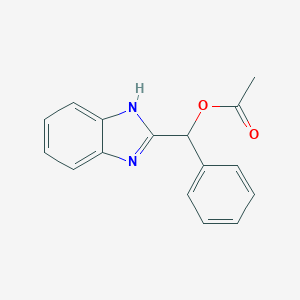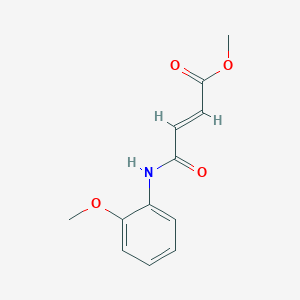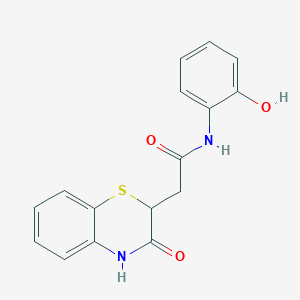
1H-benzimidazol-2-yl(phenyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzimidazol-2-yl(phenyl)methyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative that has a phenylmethyl group and an acetate group attached to it. The compound has been synthesized using several methods, and its properties have been studied extensively.
Mécanisme D'action
The mechanism of action of 1H-benzimidazol-2-yl(phenyl)methyl acetate is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with cellular targets such as enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes and to bind to certain receptors, which may contribute to its anticancer, antifungal, and antibacterial properties.
Biochemical and Physiological Effects:
1H-benzimidazol-2-yl(phenyl)methyl acetate has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development. The compound has also been shown to inhibit cell proliferation, which is a hallmark of cancer cells. In addition, the compound has been shown to affect the expression of certain genes and proteins that are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1H-benzimidazol-2-yl(phenyl)methyl acetate in lab experiments is its potential for use as a fluorescent probe for detecting metal ions in biological samples. The compound has also shown promising results in inhibiting the growth of cancer cells and has potential applications in the development of anticancer drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its activity in certain experiments.
Orientations Futures
There are several future directions for research on 1H-benzimidazol-2-yl(phenyl)methyl acetate. One direction is to further investigate the mechanism of action of the compound and to identify its cellular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to explore the potential applications of the compound in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 1H-benzimidazol-2-yl(phenyl)methyl acetate has been reported using several methods. One of the most common methods involves the reaction of 2-phenylbenzimidazole with acetyl chloride in the presence of a base such as pyridine. Another method involves the reaction of 2-phenylbenzimidazole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
1H-benzimidazol-2-yl(phenyl)methyl acetate has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its antifungal and antibacterial properties and has shown activity against several strains of fungi and bacteria. In addition, the compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
[1H-benzimidazol-2-yl(phenyl)methyl] acetate |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)20-15(12-7-3-2-4-8-12)16-17-13-9-5-6-10-14(13)18-16/h2-10,15H,1H3,(H,17,18) |
Clé InChI |
KBGMBRJZDUKEIM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[4-[4-(4-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281979.png)
![6-[[4-[4-(2-Methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B281981.png)
![2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B281983.png)
![4-[4-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281985.png)
![(E)-4-[4-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]anilino]-4-oxo-2-phenylbut-2-enoate](/img/structure/B281986.png)
![4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281987.png)
![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)
![2-{[4-(4-Methoxyphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282001.png)
![Methyl2-[(4-benzyl-1-piperazinyl)carbonyl]phenylcarbamate](/img/structure/B282003.png)